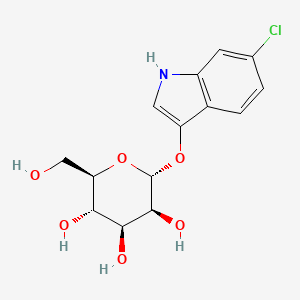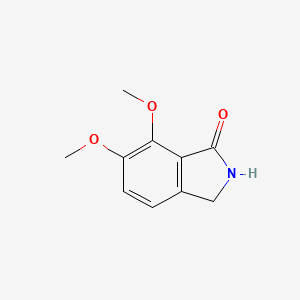
6,7-Dimethoxyisoindolin-1-one
Vue d'ensemble
Description
6,7-Dimethoxyisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups at the 6 and 7 positions of the isoindolinone ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoindolin-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with an amine, followed by cyclization. One common method includes:
Condensation Reaction: 2,3-dimethoxybenzaldehyde reacts with an amine (such as ammonia or a primary amine) to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the isoindolinone ring.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) using methyl 2-formylbenzoate as a starting material. This method is efficient and allows for the production of complex isoindolinone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitro-substituted isoindolinones.
Applications De Recherche Scientifique
6,7-Dimethoxyisoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyisoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby interfering with cell cycle progression. This inhibition can lead to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
6,7-Dihydroxyisoindolin-1-one: Similar structure but with hydroxyl groups instead of methoxy groups.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another isoindolinone derivative with different substitution patterns.
Uniqueness: 6,7-Dimethoxyisoindolin-1-one is unique due to the presence of methoxy groups, which enhance its chemical stability and biological activity compared to its hydroxyl-substituted counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICGDOLOXVQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462257 | |
| Record name | 6,7-dimethoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-79-6 | |
| Record name | 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dimethoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




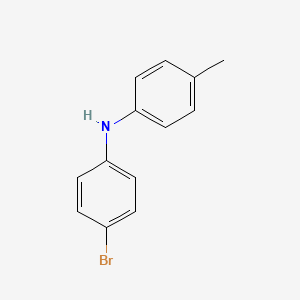
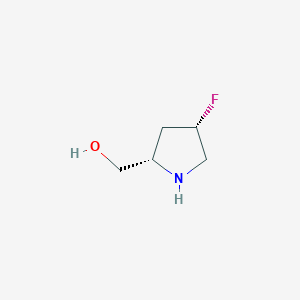




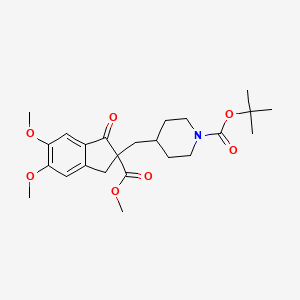
![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)

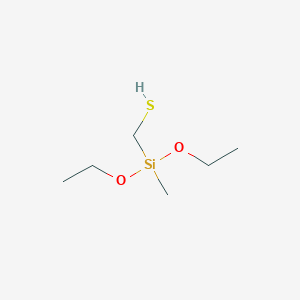
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)
